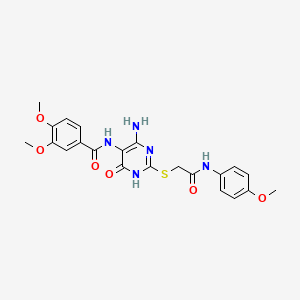

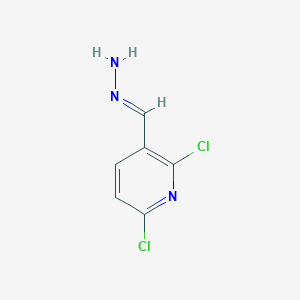

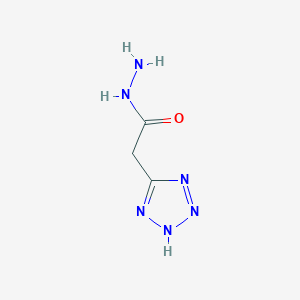

(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. For example, the molecular formula of this compound is C17H14N2O31.

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This usually requires a detailed study of the reaction mechanisms, the reagents used, and the conditions under which the reaction takes place.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, identifying the products formed, and studying the factors that influence the rate of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Schiff Bases and Crystal Structure Analysis

Unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their reactions have been explored. The study discusses the synthesis, characterization, and crystal structure of these compounds, highlighting their intermolecular hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Reactions with Ethoxymethylenemalonic Acid Derivatives

The reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives demonstrate different outcomes compared to quinoline analogs, including the formation of pyridoquinazolines and pyrimidoquinazolines (Deady, Mackay, & Werden, 1989).

Fluorescence and Sensor Applications

- Fluorescence Emission by Metal Ions: A study on pyridine tethered 1,4-naphthoquinone derivatives shows selective fluorescence emission changes when interacting with various metal ions, indicating potential applications in sensing and fluorescence-based assays (Jali, Masud, & Baruah, 2013).

Electronic and Photophysical Properties

- Synthesis and Electroluminescent Applications: Research on low-molecular weight compounds for potential use in organic light-emitting devices (OLEDs) includes the synthesis and photophysical property investigation of compounds with electroluminescent layer applications (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Chemical Reactions and Derivatives Formation

Radical Cyclization for Heterocycles Synthesis

A method involving radical cyclization has been used to synthesize pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, showcasing a strategy for constructing complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).

Lewis Acid Catalyzed Reactions

Lewis acid catalysis has facilitated the synthesis of pyrrolidine and tetrahydroquinoline derivatives from arylvinylidenecyclopropanes, demonstrating the versatility of this approach in generating diverse heterocyclic compounds (Lu & Shi, 2007).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying new reactions, or exploring potential applications.

Propriétés

IUPAC Name |

(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYADTDUIGINHY-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

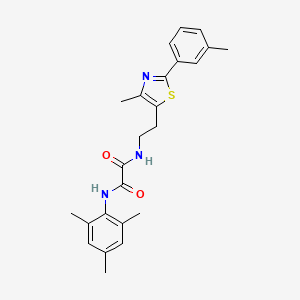

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)

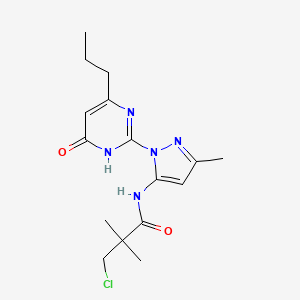

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

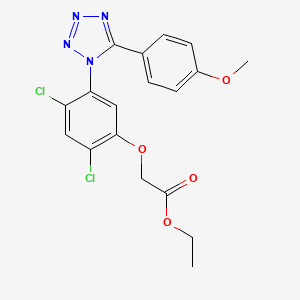

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)